5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine
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Overview
Description
5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine is a heterocyclic compound that features a tetrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Fusing the Tetrazole with Pyrimidine: The tetrazole derivative is then reacted with a pyrimidine precursor under high-temperature conditions to form the fused ring system.
Introduction of the Dichlorophenyl and Methylsulfanyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and methylsulfanyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Diclosulam: N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Florasulam: N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Uniqueness
5-[(2,6-Dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds like diclosulam and florasulam. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-7-methyltetrazolo[1,5-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5S/c1-7-5-11-16-17-18-19(11)12(15-7)20-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKLMGAIISIULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=NN2C(=N1)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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